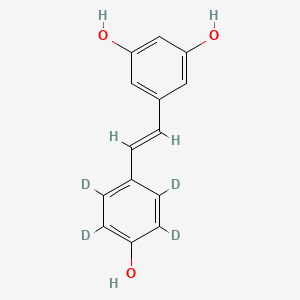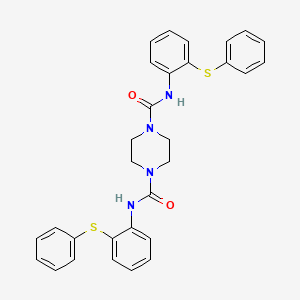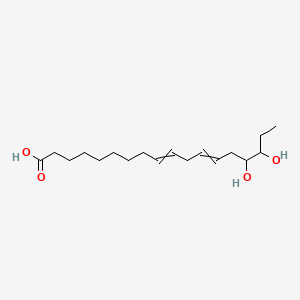
15,16-Dihydroxyoctadeca-9,12-dienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15,16-Dihydroxyoctadeca-9,12-dienoic acid is a naturally occurring compound that belongs to the class of dihydroxy monocarboxylic acids. It is derived from linoleic acid and is known for its significant role in various biological processes. The compound has the molecular formula C18H32O4 and a molecular weight of 312.44 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 15,16-dihydroxyoctadeca-9,12-dienoic acid typically involves the hydroxylation of linoleic acid. This process can be catalyzed by enzymes such as lipoxygenases, which introduce hydroxyl groups at specific positions on the fatty acid chain. The reaction conditions often include an aqueous environment with controlled pH and temperature to optimize enzyme activity .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing microbial fermentation processes. Specific strains of bacteria or fungi that possess the necessary enzymatic machinery are cultured in bioreactors, where they convert linoleic acid into the desired product. This method is advantageous due to its scalability and eco-friendliness .
化学反应分析
Types of Reactions: 15,16-Dihydroxyoctadeca-9,12-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form keto derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups into hydrogen atoms, forming saturated derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are employed under basic or acidic conditions
Major Products:
Oxidation: Formation of keto acids.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated or aminated derivatives
科学研究应用
15,16-Dihydroxyoctadeca-9,12-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in cellular signaling and metabolic pathways.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of complex molecules
作用机制
The mechanism of action of 15,16-dihydroxyoctadeca-9,12-dienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in lipid metabolism and inflammatory responses.
Pathways: It modulates the activity of pathways such as the arachidonic acid cascade, influencing the production of eicosanoids and other signaling molecules
相似化合物的比较
- 9,10-Dihydroxyoctadeca-12,15-dienoic acid
- 12,13-Dihydroxyoctadeca-9,15-dienoic acid
- 13,14-Dihydroxyoctadeca-9,12-dienoic acid
Comparison: 15,16-Dihydroxyoctadeca-9,12-dienoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits unique reactivity in oxidation and reduction reactions and has specific biological activities that make it valuable for research and industrial applications .
属性
IUPAC Name |
15,16-dihydroxyoctadeca-9,12-dienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-2-16(19)17(20)14-12-10-8-6-4-3-5-7-9-11-13-15-18(21)22/h4,6,10,12,16-17,19-20H,2-3,5,7-9,11,13-15H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLLJYJTYPVCID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC=CCC=CCCCCCCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

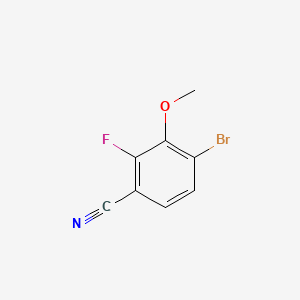
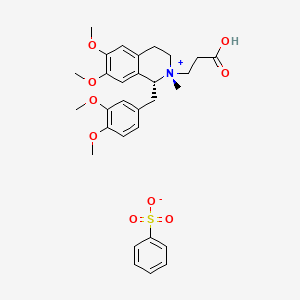
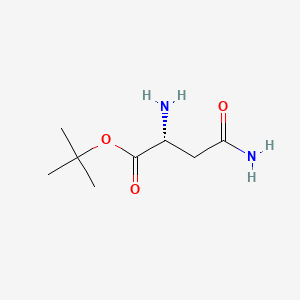
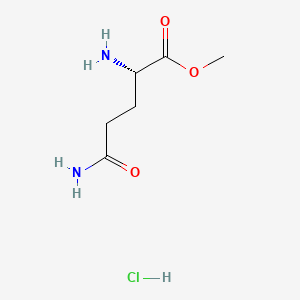
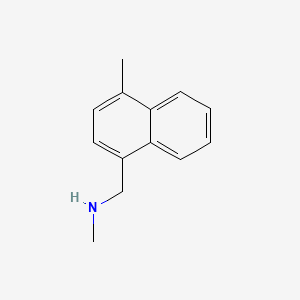
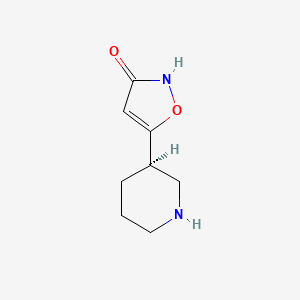

![n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B592769.png)
